Bienvenue dans la boutique en ligne BenchChem!

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Medicinal Chemistry Nucleoside Chemistry Synthetic Methodology

This 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile building block features the essential 5‑cyano group that enables installation of diverse pharmacophores and is crucial for target binding affinity. Unlike unsubstituted or differently substituted analogs, the 5‑CN substituent delivers orders-of-magnitude potency gains in MPS1, JAK3, and other ATP-competitive kinase inhibitor series. The scaffold has yielded orally active TNBC candidates with in-vivo xenograft efficacy and JAK3 inhibitors with >3300-fold selectivity. Choose this intermediate to avoid potency deficits and synthetic roadblocks that derail lead optimization timelines.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
CAS No. 454685-88-2
Cat. No. B1344265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
CAS454685-88-2
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=C(C2=CN=CN=C2N1)C#N
InChIInChI=1S/C7H4N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,(H,9,10,11)
InChIKeyGDYUNCUMRKXRHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 454685-88-2): A Strategic 5-Cyano Scaffold for Kinase Inhibitor Design and Procurement


7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 454685-88-2) is a heterocyclic building block featuring a pyrrolo[2,3-d]pyrimidine core with a critical 5-carbonitrile substituent. This deazapurine scaffold serves as an ATP-competitive kinase inhibitor framework [1], with the 5-cyano group providing a versatile handle for subsequent functionalization [2]. The compound is employed as a key intermediate in the synthesis of potent and selective inhibitors targeting MPS1, JAK3, and other therapeutically relevant kinases [3].

Why 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Cannot Be Interchanged with Generic Pyrrolopyrimidine Analogs in Lead Optimization


Substitution of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile with alternative pyrrolopyrimidine scaffolds lacking the 5-cyano group introduces significant, quantifiable deficits in synthetic versatility and downstream inhibitor potency. The 5-cyano group is not merely a passive substituent; it is a reactive handle that enables the installation of diverse pharmacophores and critically influences target binding affinity [1]. Attempts to replace this specific building block with unsubstituted or differently substituted analogs have been shown to reduce inhibitor potency by orders of magnitude or eliminate the synthetic route entirely, directly impacting project timelines and the success of lead optimization campaigns [2].

Quantitative Differentiation Evidence: 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile vs. Closest Analogs


Superior 5-Cyano Reactivity Enables More Efficient Nucleophilic Functionalization than Toyocamycin

The 5-cyano group of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile (as its ribofuranosyl derivative) is significantly more susceptible to nucleophilic attack than the 5-cyano group of the antibiotic toyocamycin under both basic and acidic conditions [1]. This higher reactivity is critical for the efficient installation of amine, thiol, and other nucleophilic groups in subsequent synthetic steps, a key differentiator from less reactive analogs.

Medicinal Chemistry Nucleoside Chemistry Synthetic Methodology

Scaffold Delivers Picomolar JAK3 Inhibitor with >3300-Fold Selectivity Over Other JAK Family Members

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold yield inhibitors with exceptional potency and selectivity profiles. Compound 9a, a derivative based on this scaffold, inhibited JAK3 with an IC50 of 0.29 nM and demonstrated >3300-fold selectivity over other JAK family members (JAK1, JAK2, TYK2) and >150-fold selectivity over kinases with an analogous cysteine residue [1]. This level of selectivity is not observed with many other kinase inhibitor scaffolds.

JAK3 Inhibition Autoimmune Disease Kinase Selectivity

Orally Active MPS1 Inhibitor Achieves Nanomolar Potency in TNBC Xenograft Model

A lead candidate (compound 9) derived from the 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold exhibits potent in vivo anti-tumor activity. In a mouse xenograft model of triple-negative breast cancer (TNBC), this compound effectively mitigated human TNBC cell proliferation [1]. This in vivo efficacy distinguishes the scaffold from others that may show in vitro activity but fail in vivo.

MPS1 Inhibition Triple-Negative Breast Cancer Oncology

Crystal Structure-Guided Design Demonstrates Precise ATP-Binding Pocket Interactions

The optimization of the 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold was guided by X-ray crystal structure analysis, confirming its precise fit within the ATP-binding pocket of MPS1 [1]. This structural validation provides a high-resolution map for rational design, a significant advantage over scaffolds with unknown binding modes.

Structure-Based Drug Design X-ray Crystallography MPS1 Kinase

Validated Application Scenarios for 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile in Drug Discovery


MPS1-Targeted Oncology Programs for Triple-Negative Breast Cancer (TNBC)

Procure 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile to initiate MPS1 inhibitor programs for TNBC, leveraging the scaffold's proven ability to deliver orally active candidates with in vivo efficacy in relevant xenograft models [1]. The established X-ray co-crystal structure further enables rapid, structure-guided optimization to improve potency and drug-like properties.

JAK3-Selective Autoimmune Disease Therapeutics

Use this building block as a starting point for synthesizing next-generation JAK3 inhibitors for rheumatoid arthritis and other autoimmune indications. The scaffold has demonstrated the capacity to yield inhibitors with sub-nanomolar potency and >3300-fold selectivity over other JAK family members, a critical requirement for minimizing immunosuppression-related side effects [2].

Advanced Nucleoside and Nucleotide Analog Synthesis

Leverage the enhanced reactivity of the 5-cyano group for the efficient synthesis of nucleoside analogs. This property, superior to that of toyocamycin, enables the introduction of diverse amine, thiol, and other functional groups at the 5-position under mild conditions, streamlining the production of bioactive nucleoside derivatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.